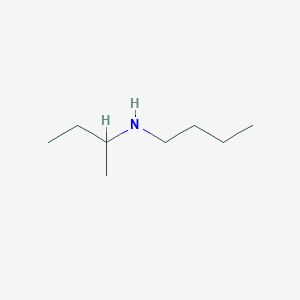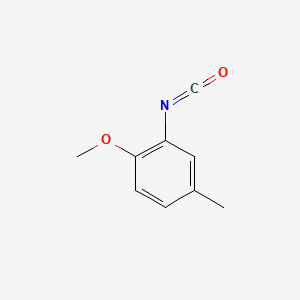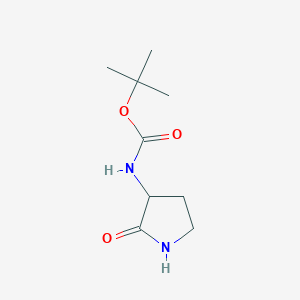![molecular formula C11H12F3N3O B1307640 4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde CAS No. 792940-10-4](/img/structure/B1307640.png)
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde” is a chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, which include “4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde”, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds involves protocols reported for similar compounds in the literature .
Scientific Research Applications
Supramolecular Chemistry
This compound serves as a bidentate N,N-ligand, which is widely applied in supramolecular chemistry due to its ability to form stable complexes with metals. These complexes are often used to create molecular assemblies that can have unique physical properties or be used as catalysts .
Catalysis
In catalysis, derivatives of this compound are utilized to enhance reaction rates. The trifluoromethyl group can significantly influence the electronic properties of the catalyst, potentially leading to more efficient and selective reactions .
Ion Sensing
The compound’s derivatives can act as ion sensors. Their structure allows them to bind selectively with certain ions, which can be useful in detecting the presence of these ions in various environments .
Pharmaceutical Applications
In the pharmaceutical industry, the compound’s derivatives have been used as intermediates in the synthesis of drugs. Their unique physicochemical properties imparted by the fluorine atom make them valuable in drug design and development .
Agrochemical Applications
The derivatives of this compound find applications in agrochemistry as well. They are used in the synthesis of active agrochemical ingredients, playing a crucial role in the protection of crops from pests .
Material Science
In material science, the compound’s derivatives contribute to the development of new materials. The trifluoromethyl group can alter the solubility and stability of materials, which is beneficial in creating specialized coatings or polymers .
properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIXOQDBILIDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)


![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)


![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)






